molecular formula C10H19NO B7493615 N-cyclopentyl-3-methylbutanamide

N-cyclopentyl-3-methylbutanamide

Cat. No. B7493615
M. Wt: 169.26 g/mol
InChI Key: HUDGZCVYWZOBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-methylbutanamide, also known as CX-717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mechanism of Action

N-cyclopentyl-3-methylbutanamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in the increased activity of these receptors, which are involved in synaptic plasticity and memory formation. N-cyclopentyl-3-methylbutanamide has been shown to enhance long-term potentiation (LTP), which is a process that is critical for learning and memory.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methylbutanamide has been shown to improve cognitive function in animal models and in human clinical trials. It has also been shown to enhance long-term potentiation (LTP), which is a process that is critical for learning and memory. N-cyclopentyl-3-methylbutanamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. N-cyclopentyl-3-methylbutanamide has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in motivation and reward.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-3-methylbutanamide in lab experiments is its ability to enhance cognitive function in animal models, which can be useful for studying the neural mechanisms of learning and memory. However, one limitation of using N-cyclopentyl-3-methylbutanamide is that it may have different effects on different types of memory, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-cyclopentyl-3-methylbutanamide. One direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate its potential as a cognitive enhancer for healthy individuals, such as students or elderly individuals. Additionally, future research could investigate the molecular mechanisms underlying the effects of N-cyclopentyl-3-methylbutanamide on synaptic plasticity and memory formation.

Synthesis Methods

The synthesis of N-cyclopentyl-3-methylbutanamide involves the reaction of cyclopentylmethylamine with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of N-cyclopentyl-3-methylbutanamide, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

N-cyclopentyl-3-methylbutanamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve cognitive function in animal models and in human clinical trials. N-cyclopentyl-3-methylbutanamide has also been studied for its potential as a treatment for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

N-cyclopentyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(2)7-10(12)11-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGZCVYWZOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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